4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
化学表征
IUPAC命名与结构解析
根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统名称为4-叔丁基-N-[5-(3-甲基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺 。名称解析如下:
- 母核结构 :苯甲酰胺(benzamide)作为核心骨架,苯环对位连接叔丁基(tert-butyl)取代基。
- 取代基定位 :1,3,4-噻二唑环(1,3,4-thiadiazole)的2号位通过酰胺键与苯甲酰胺相连,而5号位进一步被3-甲基苯基(3-methylphenyl)取代。
结构中的噻二唑环由两个氮原子和一个硫原子构成五元杂环,其电子分布特性可能影响化合物的反应活性与生物靶点结合能力。3-甲基苯基的引入增强了分子的疏水性,可能改善其跨膜渗透性。
分子式与分子量分析
该化合物的分子式为C₂₀H₂₁N₃OS ,分子量为351.47 g/mol 。具体计算如下:
- 碳(C):20 × 12.01 = 240.20
- 氢(H):21 × 1.008 = 21.17
- 氮(N):3 × 14.01 = 42.03
- 氧(O):1 × 16.00 = 16.00
- 硫(S):1 × 32.07 = 32.07
总和 :240.20 + 21.17 + 42.03 + 16.00 + 32.07 = 351.47 g/mol。
分子量分布通过高分辨率质谱(HRMS)可进一步验证,预期分子离子峰([M+H]⁺)出现在m/z 352.47附近,并伴随特征碎片峰(如叔丁基丢失产生的m/z 294)。
光谱鉴定技术
核磁共振(NMR)谱分析
¹H NMR 谱图特征预测:
- 叔丁基 (C(CH₃)₃):δ 1.35 ppm处呈现单峰(9H),反映其高度对称性。
- 苯环质子 :
- 苯甲酰胺苯环(4-叔丁基取代):δ 7.70–7.90 ppm(邻位双峰,2H)与δ 7.40–7.60 ppm(间位双峰,2H)。
- 3-甲基苯基:δ 7.20–7.40 ppm(多重峰,4H)及δ 2.40 ppm(单峰,3H,甲基)。
- 噻二唑环质子 :δ 8.10–8.30 ppm(单峰,1H,受环电流效应影响)。
¹³C NMR 谱关键信号:
- 羰基碳(C=O):δ 165–170 ppm。
- 叔丁基季碳:δ 34.5 ppm(C(CH₃)₃),甲基碳δ 31.2 ppm。
- 噻二唑环碳:C-2(δ 155–160 ppm),C-5(δ 125–130 ppm)。
红外(IR)吸收谱分析
IR谱主要特征峰包括:
- 酰胺C=O伸缩振动 :1650–1680 cm⁻¹强吸收带,确认酰胺键存在。
- N-H伸缩振动 :3250–3350 cm⁻¹宽峰,对应仲胺的N-H键。
- 噻二唑环振动 :
- 甲基弯曲振动 :1380–1390 cm⁻¹与1460–1480 cm⁻¹(叔丁基与3-甲基苯基)。
质谱裂解规律
在电子电离(EI)模式下,该化合物可能呈现以下裂解途径:
Properties
Molecular Formula |
C20H21N3OS |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3OS/c1-13-6-5-7-15(12-13)18-22-23-19(25-18)21-17(24)14-8-10-16(11-9-14)20(2,3)4/h5-12H,1-4H3,(H,21,23,24) |
InChI Key |
FPORWBMQVDWFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 5-(3-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
This intermediate is synthesized via cyclization of thiosemicarbazides or through Hurd-Mori reactions. A representative procedure involves:
-
Reacting 3-methylbenzoic acid hydrazide with potassium thiocyanate in acidic ethanol to form a thiosemicarbazide intermediate.
-
Cyclizing the thiosemicarbazide with phosphorus oxychloride at 80–100°C for 4–6 hours.
Key Reaction Parameters
Amide Bond Formation
The amine intermediate is coupled with 4-tert-butylbenzoyl chloride using carbodiimide-based coupling agents. A protocol adapted from involves:
-
Dissolving 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine (1 eq) and 4-tert-butylbenzoyl chloride (1.2 eq) in anhydrous acetonitrile.
-
Adding EDC·HCl (1.5 eq) and HOBt (1.5 eq) as coupling agents.
-
Stirring at room temperature for 12–24 hours.
-
Quenching with water, extracting with ethyl acetate, and purifying via column chromatography (EtOAc/hexane).
Optimization Insights
-
Solvent Choice : Acetonitrile or DMF improves solubility of aromatic intermediates.
-
Coupling Agents : EDC/HOBt minimizes racemization compared to DCC/DMAP.
Alternative Synthetic Routes
Direct Cyclocondensation
A one-pot method avoids isolating the thiadiazol-2-amine intermediate:
-
Reacting 3-methylbenzoic acid hydrazide with 4-tert-butylbenzoyl isothiocyanate in ethanol.
-
Adding iodine as an oxidizing agent to facilitate cyclization into the thiadiazole ring.
Advantages : Reduced steps; Disadvantages : Lower yields (35–50%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 30–60 min) accelerates the amidation step, improving yields to 55–70% while reducing reaction time.
Analytical Characterization
Critical spectroscopic data for validating the compound’s structure include:
1H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, thiadiazole-H)
-
δ 7.85–7.45 (m, 8H, aromatic-H)
-
δ 2.41 (s, 3H, CH₃ from 3-methylphenyl)
IR (KBr) :
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility and safety:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use DMF/THF mixtures (3:1 v/v) |
| Over-oxidation of thiadiazole | Replace iodine with H₂O₂/FeCl₃ |
| Residual coupling agents | Wash with 5% NaHCO₃ and brine |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDC/HOBt coupling | 68 | ≥98 | High |
| Direct cyclocondensation | 45 | 90 | Moderate |
| Microwave-assisted | 70 | 97 | High |
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cellular processes, leading to its bioactive effects. For example, it may inhibit protein kinases that play a role in cancer cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
- Its IC₅₀ values in cytotoxicity assays are significantly lower compared to non-halogenated analogs .
- 4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide () :
The chloro substituent and ethylsulfanyl group improve metabolic stability but reduce solubility. This compound’s molecular weight (299.8 g/mol) is lower than the tert-butyl analog (450.5 g/mol), suggesting divergent pharmacokinetic profiles .
Methoxy and Fluoro Derivatives
- 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () :
The methoxy group enhances solubility via hydrogen bonding but may reduce membrane permeability. Its ¹H NMR spectrum shows distinct aromatic proton shifts compared to tert-butyl analogs . - 4-Fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide (): Fluorine’s electronegativity improves binding affinity to enzymatic targets like kinases.
Bromo and tert-Butyl Hybrids
- 2-Bromo-N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide () :
Combines bromine’s bioactivity with tert-butyl’s lipophilicity. Predicted density (1.47 g/cm³) and pKa (6.87) suggest favorable tissue penetration .
Structural and Pharmacological Comparisons
Key Observations :
- Halogenation : Bromine and chlorine substituents enhance bioactivity but may compromise solubility.
- Sulfanyl Groups: Ethylsulfanyl () and phenoxymethyl () substituents modulate electronic properties and metabolic pathways .
Molecular Docking and Structure-Activity Relationships (SAR)
- Bromo-Substituted Analogs : Exhibit stronger π-π stacking interactions with DNA topoisomerases, correlating with pro-apoptotic activity .
- tert-Butyl Derivatives : The bulky tert-butyl group in the target compound may occupy hydrophobic pockets in enzyme active sites, as seen in DHFR inhibition studies .
- Methoxy and Fluoro Derivatives : Polar substituents like methoxy improve water solubility but reduce membrane permeability, as evidenced by comparative NMR and IR data .
Biological Activity
4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.46 g/mol. The structure features a thiadiazole ring, a tert-butyl group, and a benzamide moiety, which contribute to its unique chemical reactivity and biological profile.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. A notable example includes a compound with an IC50 value of approximately 92.4 µM against multiple cancer types such as colon adenocarcinoma and lung carcinoma . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antidiabetic Activity
Thiadiazole derivatives have also been explored for their antidiabetic effects. The presence of the thiadiazole ring enhances glucose uptake in cells and improves insulin sensitivity. In animal models, compounds similar to this benzamide have demonstrated the ability to lower blood glucose levels significantly.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
Anticonvulsant Activity
Some studies have indicated that 1,3,4-thiadiazole derivatives may possess anticonvulsant properties. They interact with neurotransmitter systems in the brain, potentially stabilizing neuronal excitability .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may bind to receptors that modulate glucose metabolism and inflammatory responses.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids or anhydrides under acidic conditions (e.g., POCl₃ as a cyclizing agent, reflux at 90°C for 3–6 hours) .
- Step 2 : Functionalize the thiadiazole at the 2-position by coupling with 4-tert-butylbenzamide using a base (e.g., NaH) in polar aprotic solvents like DMF at 60–80°C .
- Optimization : Monitor reactions via TLC and adjust pH during precipitation (e.g., ammonia solution for neutralization) to improve yield. Purify via recrystallization (DMSO/water mixtures) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm in H NMR; carbonyl resonance in C NMR) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological activity screening?
- Assay Design :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase activity assays) .
- Antimicrobial Testing : Perform broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can conflicting data on the biological activity of structurally similar thiadiazole derivatives be resolved?
- Resolution Strategies :
- Structural Verification : Re-examine compound identity via X-ray crystallography (e.g., orthorhombic crystal systems for unambiguous confirmation) .
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum batch) to minimize variability .
- Meta-Analysis : Compare substituent effects (e.g., tert-butyl vs. methyl groups) across studies to identify structure-activity trends .
Q. What strategies can improve the solubility and bioavailability of this hydrophobic compound?
- Approaches :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
- Nanoparticle Formulation : Encapsulate in liposomes or PLGA nanoparticles to enhance aqueous dispersion .
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies to maintain solubility without cytotoxicity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- SAR Workflow :
- Variation of Substituents : Synthesize analogs with modified tert-butyl (e.g., cyclohexyl), benzamide (e.g., nitro/methoxy groups), or thiadiazole positions .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .
- Biological Profiling : Compare IC₅₀ values across analogs to map pharmacophore requirements .
Key Considerations for Data Interpretation
- Contradictory Evidence : Cross-validate synthetic procedures with spectral data (e.g., NMR shifts in vs. 9) to rule out impurities or misassignment .
- Biological Relevance : Prioritize assays with clinical relevance (e.g., cytotoxicity in patient-derived cell lines over generic screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
